molecular formula C19H21ClN4O2 B2480037 N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride CAS No. 1049752-31-9

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Cat. No. B2480037
CAS RN: 1049752-31-9
M. Wt: 372.85
InChI Key: SRAUZYUEERDCNN-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride” is a complex organic compound. It contains a quinazoline core, which is a bicyclic system made up of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring. The compound also contains a morpholino group, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with an oxygen atom attached to one of the carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (in the quinazoline core and the phenyl group), an ether linkage (in the methoxy group), and an amine group. These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group could participate in acid-base reactions, the ether linkage could undergo cleavage under acidic conditions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amine and ether groups) could influence its solubility in different solvents, and the aromatic rings could contribute to its UV-visible absorption spectrum .

Safety and Hazards

As with any chemical compound, handling “N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride” would require appropriate safety precautions. These might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The study of quinazoline derivatives is an active area of research in medicinal chemistry, due to their wide range of biological activities. Future research on “N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride” could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(2-methoxyphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2.ClH/c1-24-17-9-5-4-8-16(17)21-19-20-15-7-3-2-6-14(15)18(22-19)23-10-12-25-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAUZYUEERDCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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